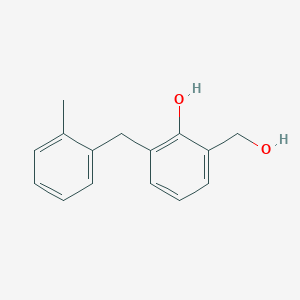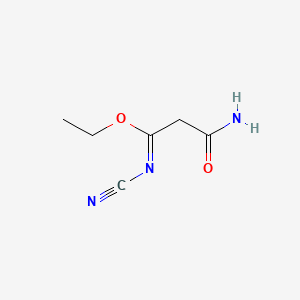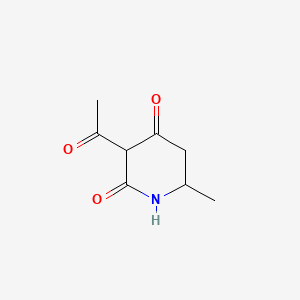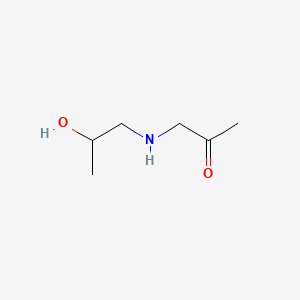
3-(2-Methylbenzyl) Saligenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its minor anti-depressant effects and potential anti-melanomic properties.
Vorbereitungsmethoden
The synthesis of 3-(2-Methylbenzyl) Saligenin typically involves the hydroxymethylation of phenol using formaldehyde. The reaction conditions include the use of a base to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(2-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, forming salicylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Common reagents such as halogens can substitute the hydroxyl group, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include salicylic acid, halogenated derivatives, and other phenolic compounds
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating depression and melanoma.
Industry: It is used in the production of various phenolic compounds and as a precursor in organic synthesis
Wirkmechanismus
The mechanism of action of 3-(2-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, its anti-depressant effects may be due to its interaction with neurotransmitter receptors, while its anti-melanomic properties could be linked to its ability to inhibit specific enzymes involved in melanin production .
Vergleich Mit ähnlichen Verbindungen
3-(2-Methylbenzyl) Saligenin is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3 |
InChI-Schlüssel |
ANDMPIILLBXGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)


![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)


